molecular formula C32H50ClN5O4S B12368037 (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride)

(S,R,S)-AHPC-CO-C9-NH2 (hydrochloride)

Cat. No.: B12368037
M. Wt: 636.3 g/mol
InChI Key: CXWPAWUFEPOOLS-DDLJGEAHSA-N
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Description

(S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) is a ligand used in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and proteolysis-targeting chimeras (PROTAC) technology . This compound is known for its role in the degradation of specific proteins, making it a valuable tool in biochemical research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

(S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used as a ligand in the synthesis of complex molecules and in catalysis.

    Biology: Employed in the study of protein-protein interactions and protein degradation pathways.

    Medicine: Investigated for its potential in targeted cancer therapies and other diseases involving protein dysregulation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) involves its binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include the hypoxia-inducible factor (HIF) and other proteins regulated by the VHL complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) is unique due to its specific stereochemistry and functional groups, which confer high affinity and selectivity for the VHL protein. This makes it particularly effective in PROTAC technology for targeted protein degradation .

Properties

Molecular Formula

C32H50ClN5O4S

Molecular Weight

636.3 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C32H49N5O4S.ClH/c1-22-28(42-21-35-22)24-15-13-23(14-16-24)19-34-30(40)26-18-25(38)20-37(26)31(41)29(32(2,3)4)36-27(39)12-10-8-6-5-7-9-11-17-33;/h13-16,21,25-26,29,38H,5-12,17-20,33H2,1-4H3,(H,34,40)(H,36,39);1H/t25-,26+,29-;/m1./s1

InChI Key

CXWPAWUFEPOOLS-DDLJGEAHSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCN)O.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCN)O.Cl

Origin of Product

United States

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